molecular formula C16H25NO6S2 B2783509 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide CAS No. 874787-97-0

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B2783509
CAS No.: 874787-97-0
M. Wt: 391.5
InChI Key: GHFCAITYSXCLES-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide: is a complex organic compound characterized by its unique structural features, including a dioxothiolan ring, dimethoxy groups, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the dioxothiolan ring, followed by the introduction of the dimethoxy groups and the benzenesulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-(2-methylpropyl)benzamide
  • 1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine
  • N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide

Uniqueness

What sets N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6S2/c1-12(2)10-17(13-7-8-24(18,19)11-13)25(20,21)14-5-6-15(22-3)16(9-14)23-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFCAITYSXCLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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